Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate
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Overview
Description
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate is an organic compound with the molecular formula C₂₂H₂₀O₈ and a molecular weight of 412.39 g/mol . This compound is characterized by the presence of two methoxybenzoyl groups attached to a butenedioate backbone, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
The synthesis of Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate typically involves the esterification of 2,3-bis(4-methoxybenzoyl)but-2-enedioic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: This compound can be used in biochemical assays to study enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions. The methoxybenzoyl groups may also interact with specific proteins, influencing their activity and function .
Comparison with Similar Compounds
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate can be compared with similar compounds such as:
Dimethyl 2,3-bis(4-hydroxybenzoyl)but-2-enedioate: Similar structure but with hydroxy groups instead of methoxy groups.
Dimethyl 2,3-bis(4-chlorobenzoyl)but-2-enedioate: Contains chlorobenzoyl groups instead of methoxybenzoyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
676591-78-9 |
---|---|
Molecular Formula |
C22H20O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate |
InChI |
InChI=1S/C22H20O8/c1-27-15-9-5-13(6-10-15)19(23)17(21(25)29-3)18(22(26)30-4)20(24)14-7-11-16(28-2)12-8-14/h5-12H,1-4H3 |
InChI Key |
CFSLFTBTTKNSAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=C(C(=O)C2=CC=C(C=C2)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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